N,N-bis(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3,5-bis(trifluoromethyl)aniline
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Overview
Description
N,N-bis(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3,5-bis(trifluoromethyl)aniline is a complex organic compound known for its unique chemical structure and properties. This compound features boron-containing dioxaborolane groups and trifluoromethyl groups, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3,5-bis(trifluoromethyl)aniline typically involves the reaction of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with appropriate reagents under controlled conditions. One common method includes the use of Suzuki-Miyaura coupling reactions, which involve the reaction of aryl halides with boronic acids or esters in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can modify the boron-containing groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various boronic acids, substituted anilines, and other derivatives that retain the trifluoromethyl groups.
Scientific Research Applications
N,N-bis(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3,5-bis(trifluoromethyl)aniline has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique chemical properties.
Medicine: Research into its potential as a drug delivery agent or in the synthesis of pharmaceutical intermediates is ongoing.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which N,N-bis(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3,5-bis(trifluoromethyl)aniline exerts its effects involves the interaction of its boron-containing groups with various molecular targets. These interactions can facilitate the formation of carbon-carbon bonds, modify molecular structures, and influence the reactivity of other compounds. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a versatile reagent in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A simpler compound with similar boron-containing groups but lacking the trifluoromethyl groups.
N-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide: Another boron-containing compound with different functional groups.
Uniqueness
N,N-bis(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3,5-bis(trifluoromethyl)aniline is unique due to the presence of both boron-containing dioxaborolane groups and trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and versatility in various applications .
Properties
Molecular Formula |
C32H35B2F6NO4 |
---|---|
Molecular Weight |
633.2 g/mol |
IUPAC Name |
N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,5-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C32H35B2F6NO4/c1-27(2)28(3,4)43-33(42-27)22-9-13-24(14-10-22)41(26-18-20(31(35,36)37)17-21(19-26)32(38,39)40)25-15-11-23(12-16-25)34-44-29(5,6)30(7,8)45-34/h9-19H,1-8H3 |
InChI Key |
SYYPKBRGJSRRGD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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